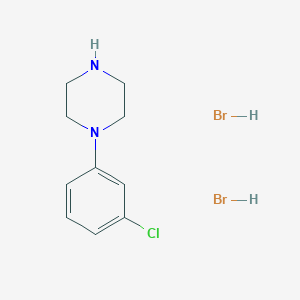
1-(3-Chlorophenyl)piperazine dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)piperazine dihydrobromide is a chemical compound with the molecular formula C10H15Br2ClN2. It is a derivative of piperazine, where a 3-chlorophenyl group is attached to the nitrogen atom of the piperazine ring. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 1-(3-Chlorophenyl)piperazine dihydrobromide typically involves the reaction of 3-chloroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions. The resulting product is then treated with hydrobromic acid to form the dihydrobromide salt .
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity. For example, the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under specific temperature conditions can yield high-purity products suitable for industrial applications .
Análisis De Reacciones Químicas
1-(3-Chlorophenyl)piperazine dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)piperazine dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving neurotransmitter receptors, particularly serotonin receptors.
Medicine: It serves as a reference compound in pharmacological studies and is a metabolite of certain antidepressant medications like trazodone and nefazodone
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)piperazine dihydrobromide involves its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-HT2C serotonin receptor, modulating the activity of serotonin and influencing various physiological and behavioral responses. This interaction is crucial in understanding its effects on mood, appetite, and other central nervous system functions .
Comparación Con Compuestos Similares
1-(3-Chlorophenyl)piperazine dihydrobromide can be compared with other similar compounds, such as:
- 1-(2-Chlorophenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(2,3-Dichlorophenyl)piperazine
- 1-(4-Trifluoromethylphenyl)piperazine
These compounds share a similar piperazine core structure but differ in the position and type of substituents on the phenyl ring. The unique positioning of the chlorine atom in this compound contributes to its distinct pharmacological profile and specific receptor interactions .
Propiedades
Fórmula molecular |
C10H15Br2ClN2 |
|---|---|
Peso molecular |
358.50 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)piperazine;dihydrobromide |
InChI |
InChI=1S/C10H13ClN2.2BrH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2;2*1H |
Clave InChI |
KCWAFUCNGJLPGI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC(=CC=C2)Cl.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,3R,5S)-2-tert-Butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B13398349.png)
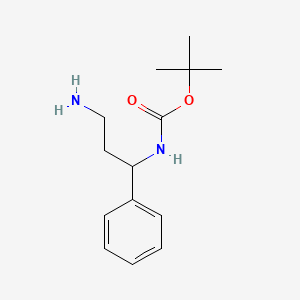
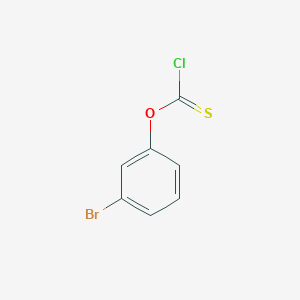
![1-Acetyl-5-chloro-1-hydroxy-8b,10a-dimethyl-2,3,3a,3b,7a,8,8a,8b,8c,9,10,10a-dodecahydrocyclopenta[a]cyclopropa[g]phenanthren-7(1h)-one](/img/structure/B13398371.png)
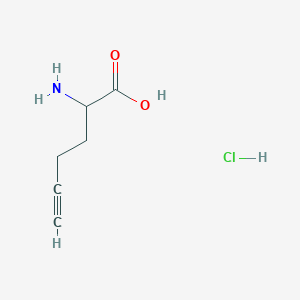
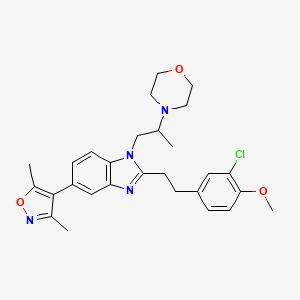
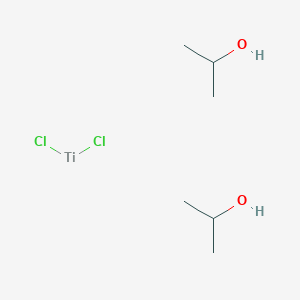
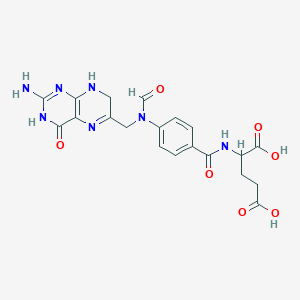
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)butanoic acid](/img/structure/B13398383.png)
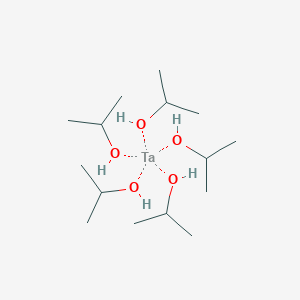
![9,10-dihydroxy-3,6,9-trimethyl-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B13398394.png)
![5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B13398402.png)
